molecular formula C16H23NO2 B12114060 4-(4-Benzylpiperidin-1-yl)butanoic acid

4-(4-Benzylpiperidin-1-yl)butanoic acid

Cat. No.: B12114060
M. Wt: 261.36 g/mol
InChI Key: JMBVRASBXNOCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Benzylpiperidin-1-yl)butanoic acid is a chemical building block of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the benzylpiperidine moiety are frequently investigated for their potential biological activity and are utilized as synthetic intermediates in the development of more complex molecules. Researchers value this scaffold for its potential application in designing ligands for various central nervous system (CNS) targets. The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing for the creation of amides, esters, and other derivatives to explore structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Specific applications, mechanism of action, and detailed research value for this exact compound should be verified through scientific literature prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)butanoic acid

InChI

InChI=1S/C16H23NO2/c18-16(19)7-4-10-17-11-8-15(9-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,18,19)

InChI Key

JMBVRASBXNOCEE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of 4 4 Benzylpiperidin 1 Yl Butanoic Acid for Academic Research

Established Synthetic Routes to the Core 4-(4-Benzylpiperidin-1-yl)butanoic acid Structure

The construction of the this compound framework is typically achieved through well-established synthetic organic chemistry reactions. The primary disconnection for retrosynthetic analysis is the bond between the piperidine (B6355638) nitrogen and the butanoic acid chain, suggesting a convergent synthesis from two key building blocks: 4-benzylpiperidine (B145979) and a four-carbon chain synthon.

Strategic Application of Key Reaction Pathways and Reagents

The most common and direct method for synthesizing the title compound is the N-alkylation of 4-benzylpiperidine. This approach involves the reaction of 4-benzylpiperidine with an alkylating agent containing a four-carbon chain and a terminal electrophilic center, with the carboxylic acid moiety often protected as an ester to prevent unwanted side reactions.

A typical reaction involves:

Nucleophile : 4-Benzylpiperidine. wikipedia.org

Electrophile : An ethyl or methyl ester of 4-halobutanoic acid (e.g., ethyl 4-bromobutanoate).

Base : A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) is used to scavenge the hydrohalic acid byproduct. researchgate.net

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly employed to facilitate the Sₙ2 reaction. researchgate.net

Following the alkylation, a standard ester hydrolysis step, typically using aqueous sodium hydroxide (B78521) or lithium hydroxide, is performed to yield the final butanoic acid.

An alternative pathway is reductive amination. This involves the reaction of 4-benzylpiperidine with a suitable carbonyl compound, such as ethyl levulinate (ethyl 4-oxopentanoate), followed by reduction of the intermediate enamine or iminium ion. However, this route is less direct for the target compound and more commonly used for creating N-substituted piperidones. sciencemadness.org

The precursor, 4-benzylpiperidine, is commercially available but can also be synthesized. A common laboratory synthesis involves the reaction of 4-cyanopyridine (B195900) with a benzyl (B1604629) Grignard reagent or a related organometallic species to form 4-benzylpyridine (B57826), which is subsequently reduced via catalytic hydrogenation to yield 4-benzylpiperidine. wikipedia.org

Optimization of Reaction Conditions for Scalable Research Synthesis

For producing larger quantities of this compound for extensive research campaigns, optimization of the N-alkylation reaction is crucial. Key considerations for scalability include:

Reagent Stoichiometry : Using a slight excess of the alkylating agent can drive the reaction to completion, but a large excess can lead to the formation of quaternary ammonium (B1175870) salts. Careful control of stoichiometry is therefore essential. researchgate.net

Base Selection : While strong bases like sodium hydride (NaH) can be used, milder and less hazardous bases like potassium carbonate are preferred for large-scale work due to safety and cost considerations. researchgate.net

Solvent Choice : Acetonitrile is often a good choice as it allows for easy removal of the inorganic base by filtration. The choice of solvent can also impact reaction time and temperature requirements. acs.org

Purification : To avoid laborious and costly column chromatography, reaction conditions should be optimized to maximize purity. Purification by crystallization of the final product or an intermediate salt is often the most scalable method.

Development of Novel and Green Synthetic Approaches for Derivatives

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient reactions. For the synthesis of derivatives of this compound, several novel and "green" methodologies can be applied, particularly in the construction of the core piperidine scaffold.

One such approach is the aza-Michael reaction, which is an atom-efficient method for forming C-N bonds. This could be employed to construct substituted piperidine rings that can then be further elaborated. researchgate.net

Palladium-catalyzed reactions, such as the Suzuki coupling, have been efficiently used to construct 4-aryl and 4-benzyl piperidines. nih.gov These methods offer broad substrate scope and functional group tolerance, allowing for the synthesis of a diverse library of derivatives.

Furthermore, a focus on green chemistry principles has led to the development of one-pot syntheses using carbonate bases in accessible solvents like acetonitrile, minimizing waste and simplifying work-up procedures. acs.orgnih.gov These methods are advantageous over classical approaches like the Dieckman condensation, offering better yields and a more favorable environmental profile. acs.orgresearchgate.net

Derivatization Strategies for Structure-Activity Relationship (SAR) and Ligand Design Studies

The modular nature of this compound makes it an excellent scaffold for SAR studies. By systematically modifying each of its three key components—the piperidine moiety, the benzyl group, and the butanoic acid chain—researchers can probe the specific interactions with a biological target and optimize properties like potency, selectivity, and pharmacokinetics.

Systematic Functional Group Modifications on the Piperidine Moiety

While the 1,4-disubstituted piperidine is a common motif in bioactive compounds, modifications to the piperidine ring itself can provide valuable SAR insights. Strategies include:

Introduction of Substituents : Introducing alkyl or functional groups at the 2, 3, 5, or 6 positions of the piperidine ring can explore new binding pockets and influence the conformational preference of the molecule.

Ring Conformation : The stereochemistry of substituents on the piperidine ring can be crucial for activity. The development of stereoselective syntheses allows for the preparation of specific diastereomers and enantiomers.

Exploration of Substituent Effects on the Benzyl and Butanoic Acid Moieties

The benzyl and butanoic acid moieties are primary targets for derivatization to fine-tune the compound's properties.

Benzyl Moiety: The aromatic ring of the benzyl group is readily modified using standard aromatic chemistry. The electronic and steric properties of substituents can have a profound effect on biological activity. researchgate.net Research has shown that introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can significantly alter binding affinity and efficacy. nih.govnih.gov

Table 1: Examples of Benzyl Group Substitutions and Their Potential Impact on Bioactivity
Substituent PositionSubstituent TypeExamplePotential Impact on ActivityReference
ParaElectron-donating-OCH₃ (Methoxy)Can increase electron density and may enhance hydrogen bonding capabilities. researchgate.net
ParaElectron-withdrawing-Cl (Chloro)Can alter electronic interactions and improve metabolic stability. nih.gov
OrthoSteric Bulk-CH₃ (Methyl)Can induce a specific conformation by restricting rotation around the C-C bond. researchgate.net
Meta/ParaHalogen-F (Fluoro)Often used to block metabolic oxidation and can improve binding affinity. nih.gov

Butanoic Acid Moiety: The carboxylic acid group is a key interaction point, often forming hydrogen bonds or ionic interactions with biological targets. However, it can also impart undesirable properties like poor membrane permeability. Therefore, its modification is a critical aspect of lead optimization. nih.govresearchgate.net

Strategies include:

Esterification : Converting the acid to an ester can create a prodrug, which may improve bioavailability.

Amidation : Reaction with various amines can generate a library of amides, probing the space around the carboxylic acid binding site.

Chain Length Modification : Synthesizing analogs with shorter (propanoic) or longer (pentanoic) acid chains can determine the optimal distance between the piperidine nitrogen and the acidic group.

Bioisosteric Replacement : The carboxylic acid can be replaced with other acidic functional groups known as bioisosteres, such as tetrazoles, hydroxamic acids, or sulfonamides. nih.govnih.govdrughunter.com This can maintain the key acidic interaction while improving other properties. nih.govhyphadiscovery.com

Table 2: Common Bioisosteres for the Carboxylic Acid Moiety
BioisostereApproximate pKaKey FeaturesReference
Tetrazole~4.5 - 4.9Similar acidity to carboxylic acid, metabolically stable. drughunter.com
Acylsulfonamide~3 - 5Strongly acidic, can form different hydrogen bond patterns. hyphadiscovery.com
Hydroxamic Acid~8 - 9Less acidic, known for metal-chelating properties. nih.gov
Sulfonamide~9 - 10Weaker acid, can improve lipophilicity and permeability. drughunter.com

Stereoselective Synthesis and Chiral Resolution of Enantiomers

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be less active or even contribute to undesirable side effects. Consequently, the development of methods for the stereoselective synthesis and chiral resolution of this compound is a critical area of academic research. This section explores advanced methodologies that can be employed to obtain the individual enantiomers of this compound in high purity.

Stereoselective Synthesis

Stereoselective synthesis, or asymmetric synthesis, aims to produce a single enantiomer of a chiral compound directly. For piperidine-containing molecules, several powerful strategies have been established, which are applicable to the synthesis of enantiomerically enriched this compound.

One of the most efficient methods for preparing enantioenriched piperidines is the asymmetric hydrogenation of prochiral pyridinium (B92312) salts . acs.orgresearchgate.net This approach would involve the synthesis of a suitable N-alkylated pyridinium precursor, which is then reduced using a transition-metal catalyst, typically iridium or rhodium, coordinated to a chiral ligand. acs.org For instance, an N-protected 4-benzylpyridine could be alkylated with a four-carbon chain precursor and then subjected to asymmetric hydrogenation to establish the stereocenter at the 4-position of the piperidine ring. The choice of the chiral phosphine (B1218219) ligand is crucial for achieving high enantioselectivity. acs.orgresearchgate.net

Another prominent strategy involves the use of chiral auxiliaries . researchgate.netacs.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For the synthesis of a substituted piperidine, a chiral auxiliary, such as a phenylglycinol-derived moiety, could be used to construct a bicyclic lactam intermediate. acs.org Subsequent diastereoselective alkylation reactions would set the desired stereochemistry, followed by the reductive removal of the auxiliary to yield the enantiomerically pure piperidine derivative.

Catalytic enantioselective [4+2] cycloaddition reactions also offer a powerful route to substituted piperidines. thieme-connect.com This method involves the reaction of a 1-azadiene with an electron-deficient olefin in the presence of a chiral Lewis acid catalyst, such as a zinc-BOPA complex, to construct the piperidine ring with high stereocontrol. thieme-connect.com

Chiral Resolution of Enantiomers

While asymmetric synthesis is often the preferred route, chiral resolution remains a widely used and practical method for separating the enantiomers from a racemic mixture. nih.gov For this compound, which contains both a basic piperidine nitrogen and an acidic carboxylic acid group, several resolution techniques are viable.

Classical resolution involves the formation of diastereomeric salts. The racemic butanoic acid derivative can be treated with a single enantiomer of a chiral resolving agent, such as a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) or a chiral acid (e.g., (+)- or (-)-tartaric acid). The resulting diastereomeric salts will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification or basification of the separated diastereomers regenerates the individual, enantiomerically pure forms of this compound.

A more modern and highly efficient method for enantiomeric separation is chiral High-Performance Liquid Chromatography (HPLC) . nih.govmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for resolving a wide range of racemic compounds, including lactams and other cyclic amines. mdpi.com The development of a successful chiral HPLC method involves screening various columns and mobile phase compositions to achieve optimal separation.

The following table illustrates a hypothetical chiral HPLC separation of the enantiomers of this compound, based on typical parameters for similar compounds. mdpi.com

ParameterValue
Column Chiralpak IA
Mobile Phase n-Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Selectivity Factor (α) 1.20
Resolution (Rs) 2.5
This table is illustrative and represents a potential set of conditions for chiral HPLC separation.

The absolute configuration of the separated enantiomers must then be determined using techniques such as X-ray crystallography of a suitable crystal or by using spectroscopic methods like vibrational circular dichroism (VCD) or by comparison to a reference compound of known stereochemistry. mdpi.com

Preclinical Pharmacological Investigations of 4 4 Benzylpiperidin 1 Yl Butanoic Acid

Identification and Validation of Molecular and Cellular Biological Targets

The preclinical pharmacological profile of 4-(4-Benzylpiperidin-1-yl)butanoic acid is not extensively documented in publicly available scientific literature. However, analysis of its structural components, specifically the N-benzylpiperidine moiety, allows for informed hypotheses regarding its potential biological targets. This core structure is present in various pharmacologically active compounds, offering insights into its likely interactions at the molecular and cellular levels.

Receptor Binding Affinity Profiling in in vitro Assays

Another study on a series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles also reported high affinity for σ1 receptors. nih.gov Furthermore, N-(1-benzylpiperidin-4-yl)arylacetamide analogues have been synthesized and evaluated as potent σ1 receptor ligands. nih.govresearchgate.net These findings collectively suggest that the N-benzylpiperidine scaffold is a key determinant for sigma receptor binding. While direct experimental validation for this compound is lacking, it is a plausible candidate for interaction with these receptors.

Table 1: Postulated Receptor Binding Profile for this compound based on Structurally Related Compounds

Receptor Subtype Predicted Affinity Rationale
Sigma-1 (σ1) Possible The N-benzylpiperidine moiety is a common feature in high-affinity σ1 receptor ligands. nih.govnih.govresearchgate.net

Note: This table is predictive and not based on direct experimental data for this compound.

Enzyme Inhibition or Activation Kinetics and Mechanism Studies

There is currently no specific information in the scientific literature regarding the in vitro enzyme inhibition or activation kinetics of this compound. However, some derivatives of N-benzylpiperidine have been investigated for their effects on certain enzymes. For example, specific derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. mdpi.com Additionally, other related compounds have been studied for their potential to inhibit butyrylcholinesterase (BuChE). nih.gov These studies, while not directly applicable to this compound, highlight the potential for this chemical class to interact with enzymatic targets. Without direct experimental data, any potential enzymatic activity of this compound remains speculative.

Elucidation of Biological Mechanisms of Action at the Cellular and Subcellular Levels

Modulation of Intracellular Signal Transduction Pathways in Cell Lines

Specific data on the modulation of intracellular signal transduction pathways by this compound in cell lines is not available. Should the compound be found to interact with sigma receptors, it could potentially influence a number of signaling pathways. Sigma-1 receptors are known to be involved in the regulation of intracellular calcium signaling, modulation of protein kinase C activity, and other downstream signaling cascades. However, without direct experimental evidence of receptor binding and subsequent cellular assays, the effect of this compound on intracellular signaling remains unknown.

Gene Expression and Proteomic Analysis in Response to Compound Exposure

There are no published studies on gene expression or proteomic analysis in response to exposure to this compound. Such studies would be contingent on the initial identification of its primary molecular targets and observed cellular effects.

Investigation of Subcellular Localization and Protein-Ligand Interactions

Currently, there is no publicly available research detailing the subcellular localization of this compound within cells. Studies to determine its distribution in cellular compartments such as the nucleus, mitochondria, endoplasmic reticulum, or cytoplasm have not been reported. Consequently, the specific protein targets with which this compound may interact remain unknown. Future research employing techniques like fluorescent labeling and confocal microscopy could help visualize its location within cells, while methods such as affinity chromatography, mass spectrometry, and computational docking could identify its binding partners and elucidate the nature of the protein-ligand interactions.

In Vitro Efficacy Studies in Preclinical Disease Models

Information regarding the efficacy of this compound in in vitro models of disease is not available in the current scientific literature.

Cell-Based Assays Utilizing Diverse Mammalian and Primary Cell Cultures

No studies have been published that describe the effects of this compound in cell-based assays. The activity of this compound on various mammalian and primary cell cultures, which could reveal its potential therapeutic effects or cytotoxic properties, has not been documented.

Functional Assays in Organoid and 3D Cell Culture Systems

There are no reports on the functional effects of this compound in organoid or 3D cell culture systems. These advanced in vitro models, which more closely mimic the complexity of human tissues, have not yet been utilized to assess the compound's activity.

In Vivo Efficacy and Pharmacodynamic Evaluation in Relevant Preclinical Animal Models

There is a lack of published data on the in vivo efficacy and pharmacodynamic properties of this compound in any preclinical animal models.

Selection and Characterization of Appropriate Animal Disease Models for Specific Research Hypotheses

As no research hypotheses for the therapeutic application of this compound have been proposed in the literature, no specific animal disease models have been selected or characterized for its evaluation. The relevance of this compound to any particular disease state is yet to be established.

Assessment of Pharmacodynamic Biomarkers in Biological Fluids and Tissues from Preclinical Species

Without in vivo studies, there has been no assessment of pharmacodynamic biomarkers in response to treatment with this compound. The identification and measurement of such biomarkers in biological fluids and tissues are crucial for understanding a compound's mechanism of action and dose-response relationship in a living organism, but this information is not available for the specified compound.

Dose-Response Relationships and Efficacy in Established Animal Models

Comprehensive searches of publicly available scientific literature and databases did not yield specific preclinical data on the dose-response relationships or efficacy of the compound this compound in established animal models. Information regarding the pharmacological effects of this particular molecule in in vivo studies appears to be unavailable in the public domain at this time.

Consequently, data tables and detailed research findings on the efficacy of this compound cannot be provided.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Benzylpiperidin 1 Yl Butanoic Acid Analogs

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity and Selectivity

The piperidine moiety is a common pharmacophore in ligands targeting various receptors. researchgate.net For compounds related to 4-(4-benzylpiperidin-1-yl)butanoic acid, modifications to the piperidine ring are a key strategy in modulating biological activity. In a series of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, the 1-benzylpiperidin-4-yl moiety was identified as a crucial component for cholinesterase inhibition. nih.gov

The introduction of substituents on the piperidine ring itself can significantly alter binding affinity and selectivity. While direct SAR data on substituted piperidine rings for this compound is limited in the provided context, studies on related N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors of steroid-5alpha-reductase show that the nature of the N-substituent on the piperidine ring dramatically influences potency. nih.gov For instance, replacing a benzyl (B1604629) group with a diphenylacetyl or diphenylcarbamoyl group can yield potent inhibitors. nih.gov

The following table summarizes the inhibitory activity of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) against rat 5α-reductase isozymes.

Compound NameN-SubstituentType 1 IC₅₀ (µM)Type 2 IC₅₀ (µM)
Diphenylacetyl derivativeDiphenylacetyl3.440.37
Diphenylcarbamoyl derivativeDiphenylcarbamoyl0.540.69
Dicyclohexylacetyl derivativeDicyclohexylacetyl~100.08

This table illustrates how different N-substituents on the piperidine ring of piperidine-4-(benzylidene-4-carboxylic acid) analogs affect their inhibitory potency against 5α-reductase isozymes. Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

Influence of Benzyl Moiety Modifications on Target Engagement and Pharmacological Profile

Modifications to the benzyl group have been extensively studied in related compound series, providing valuable insights into its role in target engagement. For N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are potent sigma₁ receptor ligands, substitutions on the aromatic ring of the benzyl group generally lead to a similar or slightly decreased affinity for sigma₁ receptors. researchgate.net However, when combined with halogen substitutions on the phenylacetamide moiety, these modifications can significantly increase affinity for sigma₂ receptors. researchgate.net

In a different series of tyrosinase inhibitors, molecular docking studies indicated that the benzyl substituent of (4-benzylpiperazin-1-yl)(3,4-dihydroxyphenyl)methanone and its analogs engages in important interactions within the enzyme's active site, which may explain their high potency. nih.gov This highlights the direct contribution of the benzyl group to ligand-receptor binding. For acetylcholinesterase inhibitors, the 1-benzyl group on the piperidine ring is a key feature in potent compounds like Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine). nih.gov

The table below shows the effect of substitutions on the phenylacetamide aromatic ring of N-(1-benzylpiperidin-4-yl)phenylacetamide analogs on sigma₁ receptor affinity.

Compound NameSubstitution on Phenylacetamide Ringσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
N-(1-benzylpiperidin-4-yl)phenylacetamideNone3.90240
2-fluoro-substituted analogue2-Fluoro3.56667

This table demonstrates the impact of substitutions on the phenylacetamide ring on the binding affinity and selectivity for sigma receptors in N-(1-benzylpiperidin-4-yl)phenylacetamide analogs. Data sourced from the Journal of Medicinal Chemistry. nih.gov

Contribution of the Butanoic Acid Chain Length and Functionalization to Activity

The length and functionalization of the acidic side chain are critical determinants of pharmacological activity. While direct studies on varying the butanoic acid chain length of the title compound are not detailed in the provided results, analogous studies on related structures are informative. For a series of multifunctional pyridines targeting sigma receptors, the length of the linker between the 1-benzylpiperidine (B1218667) moiety and the pyridine (B92270) ring was found to be crucial for σ₁R affinity. nih.gov Increasing the linker length from an amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in increased affinity for the human σ₁ receptor. nih.gov This suggests that an optimal chain length is necessary to position the interacting moieties correctly within the receptor's binding site.

The functional group at the end of the chain is also pivotal. The carboxylic acid of this compound can engage in ionic interactions or hydrogen bonding. Replacing this acid with other functional groups, such as an amide in N-(1-benzylpiperidin-4-yl)phenylacetamide, leads to a different pharmacological profile, in this case, high affinity for sigma receptors. nih.gov The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) underscores the importance of the carboxylic acid moiety for activity as 5alpha-reductase inhibitors. nih.gov

The following table illustrates the effect of linker length on the affinity for the human σ₁ receptor in a series of multifunctional pyridines.

CompoundLinker (n)hσ₁R Kᵢ (nM)
1029.2
227.57
332.97
443.97

This table shows the impact of the linker length between the 1-benzylpiperidine moiety and the pyridine ring on the binding affinity for the human σ₁ receptor. Data sourced from Molecules. nih.gov

Conformational Analysis and Its Correlation with Ligand-Receptor Interactions

Molecular docking studies on tyrosinase inhibitors with a 4-benzylpiperidine (B145979) or 4-benzylpiperazine scaffold have shown that the benzyl substituent adopts a specific orientation to make important interactions within the enzyme active site. nih.gov Similarly, for sigma receptor ligands, the N-benzyl-piperidinium system of potent compounds binds to a specific pocket, with key amino acids stabilizing the ligand in the active site. nih.gov This underscores the importance of the molecule's conformation for effective ligand-receptor interactions.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are valuable tools for understanding the relationship between the chemical structure and biological activity of compounds. For derivatives of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine, a class of CCR5 antagonists, QSAR studies using the Hansch analysis have been performed. nih.gov These studies explored the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov Furthermore, 3D-QSAR analyses using techniques like Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA) have provided deeper insights into the structure-activity relationships. nih.gov

For a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, Hansch-type QSAR studies have examined the influence of substitutions on the phenylacetamide aromatic ring on binding at both sigma₁ and sigma₂ receptors. nih.gov These models revealed that for Cl, Br, F, NO₂, and OMe substituted analogs, the selectivity for sigma₁ receptors followed the trend 3 > 2 ≈ 4, indicating that the position of the substituent is critical. nih.gov Comparative molecular field analysis (CoMFA) on related N-(1-benzylpiperidin-4-yl)arylacetamides showed that the electrostatic properties of the substituents in the arylacetamide aromatic ring strongly influenced binding to sigma₁ receptors. researchgate.net

Computational Chemistry and Molecular Modeling Approaches for 4 4 Benzylpiperidin 1 Yl Butanoic Acid

Ligand-Based Drug Design Strategies

Ligand-based drug design (LBDD) approaches are pivotal when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For "4-(4-Benzylpiperidin-1-yl)butanoic acid," LBDD strategies are instrumental in identifying new chemical entities with potentially improved pharmacological profiles.

Pharmacophore modeling is a cornerstone of LBDD. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups) that are critical for biological activity. For "this compound," a pharmacophore model would be generated based on its known active conformation and those of other structurally related active compounds.

This model serves as a 3D query for virtual screening of large chemical databases. The goal is to identify diverse molecules that match the pharmacophoric features, even if they possess different underlying chemical scaffolds. This process can lead to the discovery of novel molecular frameworks that retain the desired biological activity.

Table 1: Hypothetical Pharmacophore Features for this compound

Feature TypeGeometric Constraints (Å)
Aromatic Ring (AR)Center of the benzyl (B1604629) ring
Positive Ionizable (PI)Piperidine (B6355638) nitrogen
Hydrogen Bond Acceptor (HBA)Carboxylic acid oxygen
Hydrophobic (HY)Benzyl group

Molecular similarity searching is another powerful LBDD technique. It involves comparing "this compound" to vast libraries of compounds based on 2D or 3D similarity metrics. This can identify close analogs with potentially modulated properties.

Scaffold hopping, a more advanced approach, aims to identify compounds with similar activity but different core structures or "scaffolds." This is particularly useful for navigating around intellectual property limitations or improving physicochemical and pharmacokinetic properties. By using the "this compound" structure as a starting point, scaffold hopping algorithms can suggest novel, synthetically accessible scaffolds that maintain the key pharmacophoric elements.

Structure-Based Drug Design Methodologies

When the 3D structure of the target protein is available, structure-based drug design (SBDD) provides a more direct and powerful approach to drug discovery. SBDD methods leverage the structural information of the target's binding site to design and optimize ligands.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For "this compound," docking studies would be performed to understand how it fits into the binding pocket of a relevant protein. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that contribute to binding affinity. nih.gov

Scoring functions are then used to estimate the binding affinity of the docked poses. While not perfectly accurate, they provide a valuable ranking of different potential binding modes and can be used to prioritize compounds for synthesis and biological testing.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

Docking PosePredicted Binding Affinity (kcal/mol)Key Interacting Residues
1-8.5TYR120, GLU172, PHE107
2-7.9ASP126, TRP89
3-7.2HIS154, SER117

To obtain more accurate predictions of binding affinity, more computationally intensive methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed.

FEP is a rigorous method based on statistical mechanics that calculates the free energy difference between two states, for instance, a ligand in solution and the same ligand bound to a protein. nih.govresearchgate.net FEP calculations can provide highly accurate predictions of binding affinities and are often used to guide lead optimization. nih.gov

Table 3: Hypothetical Binding Free Energy Calculations for this compound

Calculation MethodPredicted Binding Free Energy (ΔG, kcal/mol)
FEP-9.2 ± 0.5
MM/PBSA-8.7

Molecular Dynamics Simulations to Explore Ligand-Protein Recognition and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that are not available from static docking poses. mdpi.comdntb.gov.ua By simulating the motions of atoms and molecules, MD can reveal:

The stability of the ligand-protein complex: MD simulations can show whether "this compound" remains stably bound in the predicted docking pose or if it undergoes significant conformational changes. semanticscholar.org

The role of water molecules: MD can explicitly model the role of water molecules in mediating ligand-protein interactions.

Conformational changes in the protein: Binding of the ligand can induce conformational changes in the protein, which can be crucial for its function. MD simulations can capture these dynamic events. mdpi.com

Analysis of MD trajectories can provide a detailed understanding of the recognition process and the factors that govern binding affinity and specificity, guiding further rational design of more effective molecules. semanticscholar.orgplos.org

De Novo Design and Fragment-Based Drug Discovery Strategies Utilizing Compound Fragments

De novo design and fragment-based drug discovery (FBDD) represent powerful computational strategies for the rational design of novel ligands with desired pharmacological profiles. These approaches leverage structural information of a target protein and the principles of molecular recognition to build new molecules from the ground up or by combining smaller chemical fragments. For a molecule like this compound, these methodologies can be instrumental in exploring new chemical space and developing analogs with improved potency, selectivity, or pharmacokinetic properties.

The core principle of FBDD involves screening a library of low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target, albeit with weak affinity. youtube.com These initial hits serve as starting points for optimization, where they can be grown, linked, or merged to generate more potent, lead-like molecules. nih.gov Computational methods play a crucial role in this process, from the design of fragment libraries to the prediction of binding modes and affinities. nih.gov

For this compound, the molecule can be deconstructed into key chemical fragments that can be utilized in both de novo design and FBDD campaigns. The primary fragments are the 4-benzylpiperidine (B145979) moiety and the butanoic acid linker.

The N-benzylpiperidine (N-BP) motif is a frequently employed structural element in drug discovery due to its three-dimensional nature and structural flexibility. nih.gov This motif can engage in crucial cation-π interactions with target proteins and provides a scaffold for optimizing stereochemical and physicochemical properties. nih.gov The benzyl group can be explored for substitutions to enhance hydrophobic interactions, while the piperidine ring offers points for chemical modification to improve target engagement and ADME (absorption, distribution, metabolism, and excretion) properties.

The butanoic acid fragment serves as a linker and can also participate in important interactions, particularly with polar residues in a binding pocket through its carboxylic acid group. The length and flexibility of this linker can be systematically varied in de novo design to optimize the orientation of the benzylpiperidine moiety within the target's active site.

Fragment Library Design and Screening

In a typical FBDD workflow, a fragment library is screened against a target protein. creative-biostructure.com This library can be a general-purpose collection of diverse fragments or a more focused library designed around a particular chemical scaffold. For a target of this compound, a focused library could include a variety of substituted benzylpiperidines and short-chain carboxylic acids.

Computational techniques such as virtual screening are employed to dock these fragments into the binding site of a target protein. nih.gov The binding poses and interaction energies are then calculated to identify promising fragments. Biophysical methods like Nuclear Magnetic Resonance (NMR) spectroscopy or Surface Plasmon Resonance (SPR) can then be used to experimentally validate the binding of these computationally identified hits. youtube.comfrontiersin.org

Fragment Growing and Linking Strategies

Once initial fragment hits are identified and their binding modes confirmed, computational strategies can be used to elaborate them into more potent molecules.

Fragment Growing: This strategy involves extending a bound fragment by adding new chemical functionalities that can form additional favorable interactions with the target protein. nih.gov For instance, if the 4-benzylpiperidine fragment is identified as a binder, computational models can be used to explore modifications to the benzyl ring or the piperidine nitrogen to occupy adjacent pockets in the binding site.

Fragment Linking: If two or more fragments are found to bind to different, but nearby, sub-pockets of the target, they can be computationally connected using a suitable linker. nih.gov For example, a benzylpiperidine fragment and a separate butanoic acid derivative binding in proximity could be linked to recreate or generate novel analogs of this compound. The design of the linker is critical to ensure that the linked molecule maintains the optimal binding orientations of the individual fragments.

De Novo Design

De novo design algorithms can build novel molecules directly within the constraints of a target's binding site. These programs can use the identified fragments of this compound as building blocks. The software can explore different ways to connect these fragments or combine them with other chemical moieties to generate a diverse set of new molecular structures with predicted high affinity for the target. nih.gov

The following tables illustrate the key fragments of this compound and provide hypothetical examples of how they could be utilized in fragment-based design.

Fragment Molecular Weight ( g/mol ) Key Features Potential for Modification
4-Benzylpiperidine175.283D scaffold, basic nitrogen, aromatic ringSubstitution on the benzyl ring, modification of the piperidine ring
Butanoic Acid88.11Carboxylic acid group, flexible linkerVariation in linker length, introduction of heteroatoms

Table 1: Key Fragments of this compound

Starting Fragment(s) Design Strategy Hypothetical New Moiety Rationale
4-BenzylpiperidineFragment GrowingAddition of a hydroxyl group to the benzyl ringTo form a new hydrogen bond with a polar residue in the binding site.
Butanoic AcidFragment GrowingExtension to a hexanoic acid linkerTo access a deeper hydrophobic pocket.
4-Benzylpiperidine, Phenyl ringFragment LinkingLinkage to a phenyl ring with a sulfonamide linkerTo occupy an adjacent sub-pocket and introduce a new interacting group.

Table 2: Hypothetical Applications of Fragments in De Novo Design

By employing these computational approaches, researchers can systematically explore the chemical space around the this compound scaffold. nih.gov This allows for the rational design of new compounds with potentially enhanced biological activity and a better understanding of the structure-activity relationships governing their interaction with a given biological target.

Preclinical Pharmacokinetic Pk and Biopharmaceutical Investigations of 4 4 Benzylpiperidin 1 Yl Butanoic Acid

In Vitro ADME Profiling in Research Assays

In vitro assays are foundational to understanding a compound's potential as a drug candidate. These laboratory-based tests provide insights into its metabolic stability, distribution characteristics, and potential for drug-drug interactions.

Microsomal and Hepatocyte Stability Assessments

The metabolic stability of a new chemical entity is a critical determinant of its pharmacokinetic profile. bioivt.com This is commonly evaluated using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. bioivt.com In these assays, the test compound is incubated with either microsomes (subcellular fractions containing drug-metabolizing enzymes like cytochrome P450s) or intact hepatocytes. bioivt.comnih.gov The rate at which the compound is cleared over time helps in predicting its intrinsic clearance and half-life in the body. bioivt.com For instance, piperidine (B6355638) analogues have been studied for their metabolic stability in rat liver microsomes to improve their therapeutic potential. nih.gov

Plasma Protein Binding Characteristics and Unbound Fraction Determination

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues. nih.govnih.gov Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. nih.gov Equilibrium dialysis is a common method to determine the fraction of a compound that remains unbound in plasma. nih.gov The accuracy of these measurements is particularly important for highly bound compounds. nih.gov

Membrane Permeability Studies Using Caco-2 and PAMPA Assays

A compound's ability to permeate biological membranes is a key factor in its oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium. nih.govslideshare.netnih.gov This assay can indicate whether a compound is likely to be absorbed passively or via active transport mechanisms. nih.gov The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based alternative that provides a high-throughput assessment of passive diffusion. nih.govresearchgate.net Comparing results from both Caco-2 and PAMPA assays can offer a more complete picture of a compound's permeability characteristics. nih.govresearchgate.net

Cytochrome P450 (CYP) Inhibition and Induction Potential

Investigating a compound's potential to inhibit or induce cytochrome P450 (CYP) enzymes is essential for predicting drug-drug interactions. nih.gov Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, while induction can decrease their efficacy. nih.govnih.gov For example, studies on 4-substituted imidazoles have focused on reducing their inhibitory effects on major CYP isoforms like CYP2D6 and CYP3A4. nih.gov

In Vivo Pharmacokinetic Evaluation in Preclinical Species

Following promising in vitro data, compounds are typically advanced to in vivo studies in animal models to understand their pharmacokinetic behavior in a whole organism.

Absorption and Distribution Studies in Rodent and Non-Rodent Animal Models

In vivo pharmacokinetic studies involve administering the compound to preclinical species, such as rats (rodent) and dogs (non-rodent), and measuring its concentration in plasma and other tissues over time. These studies provide critical information on the rate and extent of absorption, the volume of distribution, clearance, and elimination half-life. This data is vital for extrapolating potential human pharmacokinetics and for designing further preclinical and clinical studies.

Despite the established methodologies for generating such data, specific preclinical pharmacokinetic findings for 4-(4-Benzylpiperidin-1-yl)butanoic acid are not available in the public domain.

Metabolic Pathway Elucidation and Metabolite Identification in Animal Tissues and Biofluids

The metabolic fate of a xenobiotic is a critical determinant of its efficacy and safety. For a compound like this compound, which contains a benzyl (B1604629) group, a piperidine ring, and a butanoic acid side chain, several metabolic pathways can be anticipated based on preclinical studies of analogous structures. The primary site of metabolism is expected to be the liver, with cytochrome P450 (CYP) enzymes playing a central role.

Phase I Metabolism:

N-dealkylation: One of the most common metabolic routes for compounds containing a substituted piperidine ring is N-dealkylation. acs.orgnih.gov In the case of this compound, this would involve the cleavage of the butanoic acid side chain from the piperidine nitrogen. This reaction is frequently catalyzed by the CYP3A4 isoform of the cytochrome P450 enzyme system. acs.orgnih.gov This would yield 4-benzylpiperidine (B145979) and 4-hydroxybutanoic acid (GHB), which would then undergo further metabolism.

Piperidine Ring Oxidation: The piperidine ring itself is susceptible to oxidation. This can occur at the carbon atoms alpha to the nitrogen, leading to the formation of lactam derivatives. nih.gov Ring-opening reactions are also a possibility, though often a minor pathway for piperidine-containing drugs. rsc.org

Benzyl Group Hydroxylation: The benzyl moiety can undergo aromatic hydroxylation at various positions on the phenyl ring, primarily at the para-position, to form phenolic metabolites. These hydroxylated metabolites can then be further processed in Phase II metabolism.

Butanoic Acid Chain Oxidation: The butanoic acid side chain may undergo oxidation.

Phase II Metabolism:

Following Phase I oxidation, the resulting metabolites, particularly any newly formed hydroxyl groups, are susceptible to conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion. The primary Phase II reaction for hydroxylated metabolites is glucuronidation, where glucuronic acid is attached to the molecule.

Hypothetical Major Metabolites in Animal Biofluids:

Based on the predicted pathways, the following metabolites could be identified in the plasma, urine, and feces of preclinical animal models such as rats and mice:

Hypothetical Metabolite Predicted Metabolic Pathway Potential Biofluid Location
4-BenzylpiperidineN-dealkylationPlasma, Urine
4-Hydroxybutanoic acidN-dealkylationPlasma, Urine
Para-hydroxy-4-(4-benzylpiperidin-1-yl)butanoic acidAromatic hydroxylationPlasma, Urine, Feces
This compound glucuronideGlucuronidation of the carboxylic acidUrine, Feces
Para-hydroxy-4-(4-benzylpiperidin-1-yl)butanoic acid glucuronideGlucuronidation of the phenolic metaboliteUrine, Feces

Excretion Routes and Clearance Mechanisms in Preclinical Models

The elimination of this compound and its metabolites from the body is expected to occur through both renal and fecal routes. The relative contribution of each pathway would depend on the physicochemical properties of the parent compound and its metabolites, such as molecular weight and polarity.

Renal Excretion:

The butanoic acid moiety imparts a degree of polarity to the parent molecule, which may allow for some renal excretion of the unchanged drug. However, the primary components excreted in the urine are likely to be the more water-soluble metabolites generated during Phase I and Phase II metabolism. atlantis-press.com For instance, glucuronide conjugates are typically eliminated via the kidneys. The excretion of purine (B94841) derivatives has been studied in sheep and cattle, highlighting species differences in renal clearance mechanisms that could also be relevant for other classes of compounds. nih.gov

Fecal Excretion:

Less polar metabolites and any parent drug that is not absorbed after oral administration would be excreted in the feces. Biliary excretion is a key mechanism for the fecal elimination of larger molecules and their glucuronide conjugates, particularly those with a molecular weight greater than 300-500 Da in rats. The para-hydroxylated metabolite and its glucuronide conjugate could be candidates for biliary excretion.

Clearance:

Hypothetical Excretion Profile in Preclinical Models (Rat):

Parameter Predicted Value/Route Rationale
Primary Route of Excretion Renal and FecalCombination of polar metabolites (renal) and less polar metabolites/parent drug (fecal).
Urinary Excretion 20-40% of administered dosePrimarily as metabolites (glucuronides, hydroxylated forms).
Fecal Excretion 60-80% of administered doseUnabsorbed drug and biliary-excreted metabolites.
Systemic Clearance Moderate to HighExpected extensive hepatic metabolism by CYP enzymes.

Blood-Brain Barrier Penetration Studies in Animal Models

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). The structure of this compound possesses features that both favor and hinder its potential to penetrate the BBB.

Structural Features Influencing BBB Penetration:

Lipophilicity: The benzyl group contributes to the lipophilicity of the molecule, which is a key factor for passive diffusion across the lipid-rich BBB. Aromatic rings are known to enhance hydrophobicity and can facilitate BBB penetration. nih.gov

Piperidine Ring: The piperidine moiety, a common feature in many CNS-active drugs, can also influence BBB penetration. nih.gov Its basicity allows it to be protonated at physiological pH, which can be a factor in CNS penetrability. nih.gov Studies on N-benzylpiperidine derivatives have shown that some can cross the BBB. nih.gov

Butanoic Acid Group: The carboxylic acid group of the butanoic acid side chain is a significant impediment to BBB penetration. At physiological pH, this group will be ionized (negatively charged), which generally limits passive diffusion across the BBB. Carboxylic acid moieties can also be substrates for active efflux transporters at the BBB, which actively pump compounds out of the brain.

Molecular Weight: The molecular weight of the compound is also a consideration, with smaller molecules generally showing better BBB penetration.

Predictive Assessment of BBB Penetration:

Hypothetical In Vitro BBB Permeability Data:

Assay Predicted Outcome Interpretation
Apparent Permeability (Papp) in vitro model Low to Moderate (e.g., 1-5 x 10⁻⁶ cm/s)Suggests limited passive diffusion across the BBB.
Efflux Ratio (Papp, B-A / Papp, A-B) >2Indicates the compound is likely a substrate for efflux transporters, further limiting its net accumulation in the brain.

It is important to note that some piperine analogs with GABAA receptor modulating activity have shown varying degrees of BBB permeation, with some exhibiting high potential. nih.gov Therefore, experimental determination is crucial.

Medicinal Chemistry Strategies and Lead Optimization Efforts for 4 4 Benzylpiperidin 1 Yl Butanoic Acid

Rational Design for Enhancing Potency, Selectivity, and Efficacy

No specific studies detailing the rational design of 4-(4-Benzylpiperidin-1-yl)butanoic acid to enhance its biological activity have been identified. In a typical drug discovery program, rational design would involve understanding the compound's biological target and mechanism of action. Structure-activity relationship (SAR) studies would be conducted by synthesizing and testing analogs to identify key structural features responsible for its potency, selectivity, and efficacy. For instance, modifications to the benzyl (B1604629) group, the piperidine (B6355638) ring, or the butanoic acid chain would be systematically explored. However, no such SAR data for this compound has been found in the public literature.

Strategies for Improving Preclinical Pharmacokinetic Properties

There is no available information on the preclinical pharmacokinetic properties of this compound, nor are there any published strategies for its improvement. Generally, medicinal chemists would aim to optimize properties such as absorption, distribution, metabolism, and excretion (ADME). This could involve modifying the molecule's lipophilicity, polarity, and metabolic stability. For example, introducing or removing certain functional groups can influence how the compound is absorbed in the gut, how it distributes into tissues, and how it is broken down by metabolic enzymes. Without initial pharmacokinetic data, no specific optimization strategies can be discussed for this compound.

Prodrug Design and Advanced Drug Delivery Systems for Research Applications

No research on the design of prodrugs or the use of advanced drug delivery systems for this compound has been found. Prodrug strategies are often employed to overcome issues like poor solubility, limited permeability, or rapid metabolism. For the carboxylic acid group in the target molecule, ester or amide prodrugs could theoretically be designed to enhance its ability to cross cell membranes. Similarly, advanced drug delivery systems, such as lipid-based or polymeric nanoparticles, could be explored to improve its delivery to a specific biological target. The absence of any published work in this area indicates that such research, if it exists, has not been made public.

Advanced Research Methodologies and Analytical Techniques Applied to 4 4 Benzylpiperidin 1 Yl Butanoic Acid

Spectroscopic Techniques for Investigating Molecular Interactions and Binding Events

The study of how 4-(4-Benzylpiperidin-1-yl)butanoic acid interacts with its biological targets is crucial for understanding its pharmacological effects. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed atomic-level information about the binding of a ligand to its target protein. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the specific protons of the ligand that are in close contact with the receptor and map the binding site on the protein, respectively. For this compound, NMR studies would be instrumental in confirming its interaction with potential targets, such as the sigma receptors, which are known to bind other benzylpiperidine derivatives. researchgate.netnih.govnih.govcapes.gov.br

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure biomolecular interactions. In a typical SPR experiment, a target protein (e.g., sigma-1 receptor) is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Hypothetical SPR Analysis Data for this compound Binding to Sigma-1 Receptor

Parameter Value
Association Rate (ka) (M⁻¹s⁻¹) 2.5 x 10⁵
Dissociation Rate (kd) (s⁻¹) 5.0 x 10⁻⁴

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to its target molecule in solution. By titrating this compound into a solution containing its target receptor, the heat released or absorbed during the binding event can be measured. This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.

Chromatographic Methods for Separation, Purification, and Quantification in Complex Biological Matrices

To understand the preclinical pharmacokinetics of this compound, robust and sensitive analytical methods are required to measure its concentration in complex biological matrices like plasma, blood, and tissue homogenates. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice for such applications.

HPLC-MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. For the quantification of this compound in preclinical samples, a reversed-phase HPLC method would likely be developed. The method would need to be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure its accuracy, precision, and reliability. nih.govfda.gov

Illustrative HPLC-MS Method Parameters for Quantification in Plasma

Parameter Condition
HPLC Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transition (Analyte) [M+H]⁺ → Fragment ion

GC-MS can also be employed for the analysis of this compound, particularly if the compound or a derivatized form is sufficiently volatile and thermally stable. While less common for routine bioanalysis of such compounds compared to HPLC-MS, GC-MS can offer excellent chromatographic resolution.

Mass Spectrometry-Based Approaches for Identification and Quantification of Metabolites and Impurities

Understanding the metabolic fate of this compound is a critical aspect of its preclinical development. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is an indispensable tool for identifying and structurally elucidating metabolites in various biological samples. nih.gov

Following incubation of the compound with liver microsomes or in in vivo studies, samples can be analyzed by LC-HRMS. By comparing the mass spectra of the parent compound with those of potential metabolites, common metabolic transformations can be identified. For this compound, likely metabolic pathways include hydroxylation of the benzyl (B1604629) or piperidine (B6355638) ring, N-debenzylation, and oxidation of the butanoic acid side chain. The fragmentation patterns of these metabolites in tandem mass spectrometry (MS/MS) experiments provide crucial structural information. nih.govresearchgate.netnih.govkib.ac.cn

Potential Metabolites of this compound

Metabolite Proposed Transformation Expected [M+H]⁺
M1 Monohydroxylation (benzyl ring) 292.1913
M2 Monohydroxylation (piperidine ring) 292.1913
M3 N-debenzylation 186.1181

Mass spectrometry is also essential for the identification and quantification of any impurities that may be present in the synthesized drug substance.

Advanced Microscopy Techniques for Cellular Localization and Target Engagement Studies

To visualize the interaction of this compound with its cellular targets and to understand its subcellular distribution, advanced microscopy techniques are employed.

Fluorescence Microscopy , particularly confocal microscopy, can be used to study the cellular uptake and localization of the compound. mdpi.comresearchgate.netnih.govnih.govresearchgate.net For this purpose, a fluorescently labeled analogue of this compound would be synthesized. This fluorescent probe could then be incubated with relevant cell lines, such as those known to express high levels of sigma receptors (e.g., certain cancer cell lines). researchgate.netnih.govnih.govcapes.gov.br By co-staining with fluorescent markers for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria, or ER-Tracker for the endoplasmic reticulum), the subcellular compartments where the compound accumulates can be identified.

Target engagement studies at the cellular level can also be performed using techniques like the Cellular Thermal Shift Assay (CETSA). This method assesses the binding of a ligand to its target protein by measuring changes in the thermal stability of the protein. The binding of this compound would be expected to increase the thermal stability of its target receptor, which can be quantified by western blotting or mass spectrometry.

Future Research Directions and Translational Outlook for 4 4 Benzylpiperidin 1 Yl Butanoic Acid in Preclinical Discovery

Exploration of Emerging Therapeutic Areas and Novel Biological Target Identification

The structural components of 4-(4-benzylpiperidin-1-yl)butanoic acid suggest its potential utility across several therapeutic domains, warranting investigation against a variety of biological targets. The 4-benzylpiperidine (B145979) core is a privileged structure found in ligands for numerous receptors. core.ac.uknih.gov

Neurodegenerative and CNS Disorders: The N-benzylpiperidine group is a well-established motif for binding to the catalytic site of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. encyclopedia.pub Furthermore, the butanoic acid portion of the molecule bears a structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.gov This suggests the compound could be explored as a modulator of GABAA or GABAB receptors. nih.govwikipedia.orgnih.gov The sigma-1 (σ1) receptor, which is implicated in pain and various neurodegenerative conditions, is another promising target, as many piperidine (B6355638) derivatives show high affinity for it. encyclopedia.pubnih.gov

Oncology: A significant body of research has focused on developing piperidine-containing molecules as anticancer agents. researchgate.netajchem-a.com Specifically, aryl-alkyl-4-benzylpiperidine derivatives have been identified as potent modulators of sigma receptors (σ1R and σ2R), which are expressed at high levels in various cancer cell types, including breast, lung, and prostate cancer, and are linked to tumor progression. core.ac.uknih.gov The butanoic acid chain may also contribute to anti-neoplastic activity, as butyric acid derivatives are known to inhibit cancer cell proliferation. nih.gov

Infectious Diseases: The 4-benzylpiperidine scaffold is a core component of CCR5 antagonists, a class of agents investigated for the treatment of HIV-1 infection. nih.gov This precedent suggests a potential avenue for exploring this compound in the context of antiviral research.

The following table summarizes potential biological targets and associated therapeutic areas for future investigation.

Table 1: Potential Biological Targets and Therapeutic Areas for this compound

Biological Target Therapeutic Area Rationale Citations
Acetylcholinesterase (AChE) Alzheimer's Disease The N-benzylpiperidine moiety is a known binder to the AChE catalytic site. encyclopedia.pub
GABA Receptors (GABAA/GABAB) CNS Disorders (e.g., Epilepsy, Anxiety) Structural similarity of the butanoic acid chain to the neurotransmitter GABA. nih.govnih.gov
Sigma Receptors (σ1R, σ2R) Oncology, Neuropathic Pain 4-benzylpiperidine is a core element in many sigma receptor modulators with anticancer and analgesic potential. core.ac.ukencyclopedia.pubnih.govnih.gov

Combination Studies with Existing Preclinical Therapeutic Agents

Given the polypharmacological potential suggested by its structure, this compound is a strong candidate for preclinical combination studies. The objective of such studies would be to identify synergistic interactions that could lead to enhanced efficacy or the ability to overcome resistance mechanisms.

Oncology Combinations: Should the compound demonstrate activity as a sigma receptor modulator or another class of anti-neoplastic agent, it could be evaluated in combination with standard-of-care chemotherapeutics. For instance, its ability to induce cytodifferentiation or apoptosis could complement the cytotoxic action of drugs like doxorubicin (B1662922) or paclitaxel. nih.govajchem-a.com Preclinical studies could assess whether the combination allows for reduced concentrations of the cytotoxic agent, potentially mitigating toxicity while maintaining or improving tumor cell killing.

Neuropharmacological Combinations: In the context of CNS disorders, if the compound acts as a GABA receptor modulator, it could be studied alongside agents that target different neurotransmitter systems, such as the glutamatergic system. nih.gov For Alzheimer's disease, a combination of a novel AChE inhibitor like this compound with drugs targeting amyloid-beta or tau pathology could be a promising preclinical strategy.

Future research should focus on in vitro checkerboard assays followed by in vivo studies in relevant disease models to systematically evaluate the potential for synergistic, additive, or antagonistic interactions with existing therapeutic agents.

Development and Application of Advanced In Vitro and In Vivo Preclinical Models

To thoroughly investigate the therapeutic potential of this compound, a suite of advanced preclinical models will be essential. numberanalytics.com The selection of models should be guided by the specific therapeutic area and biological target under investigation. lek.com

Advanced In Vitro Models: Moving beyond simple 2D cell cultures, advanced 3D models can provide more physiologically relevant data. nih.gov For oncology research, this includes tumor spheroids and organoids derived from patient tissues, which better replicate the tumor microenvironment. nih.gov For neuropharmacology, iPSC-derived neurons from patients with specific neurological disorders, as well as brain organoids, can be used to study disease-modifying effects in a human-relevant context. numberanalytics.com Organ-on-a-chip (OOC) or microphysiological systems (MPS) can also be employed to assess multi-organ interactions and gain early insights into a compound's behavior. lek.comnih.gov

Specialized In Vivo Models: For CNS applications, in vivo microdialysis in rodent models can be used to measure real-time changes in neurotransmitter levels (e.g., GABA) in specific brain regions like the hippocampus following compound administration. nih.gov For validating anticancer activity, patient-derived xenograft (PDX) models are the gold standard. Non-mammalian models, such as zebrafish, offer a powerful tool for high-throughput screening of neuroactivity or toxicity. nih.gov

The following table outlines a selection of advanced models applicable to the preclinical study of this compound.

Table 2: Advanced Preclinical Models for Evaluating this compound

Model Type Specific Model Example Application Area Rationale Citations
3D Cell Culture Tumor Spheroids/Organoids Oncology More accurately mimics tumor architecture and cell-cell interactions than 2D cultures. nih.gov
iPSC-Derived Cells iPSC-Derived Neurons Neuropharmacology Allows for study of compound effects on human cells with specific disease genotypes. numberanalytics.com
Organ-on-a-Chip Gut-Liver-on-a-Chip General Preclinical Provides insight into metabolism and potential for organ-specific toxicity in an interconnected system. nih.gov
In Vivo Transgenic Mouse Models (e.g., APP/PS1) Alzheimer's Disease Assesses compound efficacy in a model that recapitulates key aspects of disease pathology. numberanalytics.com
In Vivo In Vivo Microdialysis (Rat) Neuropharmacology Enables real-time measurement of neurotransmitter modulation in the brain. nih.gov

Opportunities for Repurposing and Derivatization into Next-Generation Research Probes

The versatile scaffold of this compound presents significant opportunities for both repurposing and chemical modification to generate novel research tools.

Repurposing: A compound initially explored for one indication may show unexpected activity in screens for another. For example, a compound designed as a CNS agent might demonstrate potent anticancer effects due to off-target interactions with sigma receptors. core.ac.uknih.gov A systematic screening of this compound against diverse panels of receptors and cell lines could uncover such repurposing opportunities, adding value to the initial discovery effort. nih.gov

Derivatization for Research Probes: The core structure is amenable to chemical modification to create more potent and selective research probes. Derivatization strategies could focus on several key areas:

Modifying the Butanoic Acid Chain: The carboxylic acid could be esterified to create prodrugs with altered pharmacokinetic properties or amidated to explore different binding interactions. nih.gov

Altering the Benzyl (B1604629) Group: Introducing substituents (e.g., halogens, methoxy (B1213986) groups) onto the phenyl ring of the benzyl moiety can modulate binding affinity and selectivity for targets like the CCR5 or sigma receptors. nih.govnih.gov

Varying the Linker: The length and nature of the alkyl chain connecting the piperidine nitrogen to the carboxyl group can be altered, which is known to be a critical determinant of affinity for targets like sigma receptors. nih.gov

These derivatization efforts can lead to the development of highly selective ligands that can be used to probe the function of specific receptors or to serve as leads for next-generation therapeutic agents. nih.gov

The following table outlines potential derivatization strategies.

Table 3: Potential Derivatization Strategies for this compound

Molecular Subunit Modification Strategy Potential Outcome Rationale/Precedent Citations
Butanoic Acid Esterification Create prodrugs, improve cell permeability Pivalyloxymethyl butyrate (B1204436) (AN-9) is a butyric acid prodrug with enhanced activity. nih.gov
Butanoic Acid Amidation Explore new binding modes, alter solubility Amide linkages are key motifs in many bioactive molecules. nih.gov
Benzyl Phenyl Ring Introduction of polar or electron-withdrawing/donating groups Enhance binding affinity and selectivity for specific receptors Substitutions on the benzyl ring are critical for CCR5 and sigma receptor affinity. nih.govnih.gov

Q & A

Q. What are the recommended safety protocols for handling 4-(4-benzylpiperidin-1-yl)butanoic acid in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .
    • Ventilation : Conduct experiments in a fume hood to avoid inhalation of aerosols or vapors .
    • First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
    • Waste Disposal : Segregate waste and use certified hazardous waste disposal services to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :
    • Synthetic Routes : Use piperidine derivatives as starting materials (e.g., 4-benzylpiperidine) and couple with butanoic acid via nucleophilic substitution or amidation reactions. Catalytic methods (e.g., EDC/NHS coupling) may improve yield .
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product. Confirm purity (>95%) via LC-MS or NMR .
    • Characterization : Use 1^1H/13^13C NMR to verify substituent positions and FT-IR to confirm carboxylic acid functionality .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
    • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular formula validation; X-ray crystallography for 3D conformation (if crystalline) .
    • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) .
    • Stability Testing : Thermogravimetric analysis (TGA) and accelerated degradation studies under varying pH/temperature conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :
    • Data Validation : Replicate experiments under standardized conditions (e.g., cell lines, assay buffers) to minimize variability .
    • Structural Reanalysis : Compare stereochemistry (e.g., via chiral HPLC) and confirm regioselectivity in derivatives .
    • Meta-Analysis : Use computational tools (e.g., molecular docking) to assess target binding affinity discrepancies. Cross-reference PubChem bioactivity data for consistency checks .

Q. What strategies are effective for elucidating the mechanism of action of this compound in neurological targets?

  • Methodological Answer :
    • Target Identification : Perform radioligand binding assays (e.g., 3^3H-labeled ligands) on NMDA receptor subunits (e.g., GluN1/GluN2B) to assess antagonist activity .
    • Pathway Analysis : Use CRISPR-Cas9 knockouts or siRNA silencing in neuronal cell models to validate target engagement .
    • In Vivo Studies : Administer the compound in rodent models and monitor behavioral outcomes (e.g., pain response) alongside immunohistochemical analysis of brain tissue .

Q. How can researchers improve the metabolic stability of this compound derivatives?

  • Methodological Answer :
    • Prodrug Design : Introduce ester or amide prodrug moieties to enhance oral bioavailability. Evaluate hydrolysis kinetics in simulated gastric fluid .
    • Cytochrome P450 Inhibition Assays : Test metabolic pathways using human liver microsomes to identify vulnerable sites for structural modification .
    • Computational Modeling : Predict metabolic hotspots with software like Schrödinger’s ADMET Predictor and optimize logP values for better pharmacokinetics .

Q. What experimental approaches are used to study this compound’s interaction with lipid bilayers or membrane proteins?

  • Methodological Answer :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized membrane receptors .
    • Fluorescence Anisotropy : Track compound localization in lipid bilayers using fluorescent probes (e.g., DPH) .
    • Cryo-EM : Resolve high-resolution structures of the compound bound to transmembrane targets (e.g., GPCRs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.